

Application Notes and Protocols: N-Desmethyl Bedaquiline-d6 in Pharmacokinetic Studies of Bedaquiline

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **N-Desmethyl Bedaquiline-d6** as an internal standard in the pharmacokinetic (PK) analysis of the anti-tuberculosis drug, Bedaquiline. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of Bedaquiline and its primary metabolite, N-desmethyl Bedaquiline (M2), in biological matrices.[1][2]

Introduction

Bedaquiline is a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[3][4][5] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.[2] Bedaquiline is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4 to its N-desmethyl metabolite (M2), which also possesses antimycobacterial activity, albeit less potent than the parent drug.[3][4][5] [6]

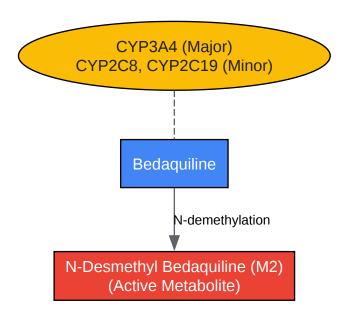
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity and specificity.[2] In such assays, an internal standard is used to correct for variability during sample preparation and analysis.[1][2] A stable isotope-labeled internal standard, such as **N-Desmethyl Bedaquiline-**



d6, is the ideal choice as it shares near-identical physicochemical properties with the analyte of interest, N-desmethyl Bedaquiline (M2), ensuring it behaves similarly throughout the analytical process.[1][7] This co-elution behavior is critical for correcting matrix effects, which are a common source of error in bioanalytical methods.[1][2][8]

Bedaquiline Metabolism and the Role of N-Desmethyl Bedaquiline

The primary metabolic pathway for Bedaquiline is N-demethylation, catalyzed mainly by CYP3A4, with minor contributions from CYP2C8 and CYP2C19, to form N-desmethyl Bedaquiline (M2).[3][9] M2 is the main circulating metabolite of Bedaquiline.[3] Given that both Bedaquiline and M2 contribute to the overall pharmacological and toxicological profile, their accurate quantification is paramount in pharmacokinetic studies.[10][11]



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Bedaguiline Metabolism Pathway

Experimental Protocols

The following protocols are generalized from published methods for the quantification of Bedaquiline and N-desmethyl Bedaquiline in human plasma or serum using LC-MS/MS with a deuterated internal standard.[12][13][14]



Materials and Reagents

- Bedaquiline reference standard
- N-Desmethyl Bedaquiline (M2) reference standard
- N-Desmethyl Bedaquiline-d6 internal standard
- Human plasma or serum (drug-free)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Methyl tertiary butyl ether (MTBE)
- Water (ultrapure)

Stock and Working Solutions Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bedaquiline, N-Desmethyl Bedaquiline, and N-Desmethyl Bedaquiline-d6 in methanol or DMSO.
- Working Standard Solutions: Prepare serial dilutions of the Bedaquiline and N-Desmethyl Bedaquiline stock solutions in a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) samples.[12]
- Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the N-Desmethyl Bedaquilined6 primary stock solution with the appropriate diluent.[12]

Sample Preparation (Liquid-Liquid Extraction)

 To 50 μL of plasma/serum sample, add 50 μL of the internal standard working solution and vortex.[12]

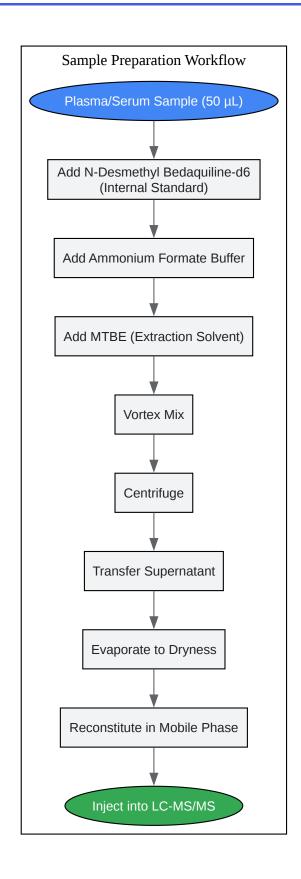






- Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.[12]
- Add 2 mL of methyl tertiary butyl ether (MTBE), vortex for 5 minutes.[12]
- Centrifuge at 4000 rpm for 5 minutes at 5°C.[12]
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[12]
- Reconstitute the residue in 250 μ L of the mobile phase and inject into the LC-MS/MS system.[12]





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Liquid-Liquid Extraction Workflow



LC-MS/MS Conditions

The following are example parameters and should be optimized for the specific instrumentation used.

Parameter	Condition
LC Column	C18 column (e.g., 50 x 4.6 mm, 5 μm)[12]
Mobile Phase	A: 5 mM Ammonium Formate in 0.1% Formic AcidB: Methanol (90:10, v/v)[12]
Flow Rate	1.0 mL/min[12]
Injection Volume	15 μL[12]
Ionization Mode	Electrospray Ionization (ESI), Positive[15][16]
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 1: Example LC-MS/MS Parameters.

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Bedaquiline	555.2	58.0[4]
N-Desmethyl Bedaquiline (M2)	541.2	Specific to instrument tuning
N-Desmethyl Bedaquiline-d6 (IS)	547.5	Specific to instrument tuning

Note: Product ions for M2 and its deuterated internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

Table 2: Example MRM Transitions for Bedaquiline and its Metabolite.

Data Presentation and Interpretation



Pharmacokinetic parameters are derived from the concentration-time profiles of Bedaquiline and M2 in the biological matrix. The use of **N-Desmethyl Bedaquiline-d6** ensures the reliability of these concentration measurements.

Pharmacokinetic Parameter	Bedaquiline	N-Desmethyl Bedaquiline (M2)
Plasma Concentration Range	94.7 to 2,540 ng/mL[11][17] [18][19][20]	34.3 to 496 ng/mL[11][17][18] [19][20]
Intracellular (PBMC) Conc. Range	16.2 to 5,478 ng/mL[11][17] [18][19][20]	109.2 to 16,764 ng/mL[11][17] [18][19][20]
Terminal Half-life	~5.5 months[4]	Not explicitly stated
Time to Max. Concentration (Tmax)	~5 hours[4]	Not explicitly stated

Table 3: Reported Concentration Ranges of Bedaquiline and M2 in Patients.

Conclusion

The use of **N-Desmethyl Bedaquiline-d6** as an internal standard is a critical component of robust and reliable bioanalytical methods for the pharmacokinetic assessment of Bedaquiline. The protocols and information provided herein offer a solid foundation for researchers, scientists, and drug development professionals to establish accurate and precise LC-MS/MS assays for quantifying Bedaquiline and its major active metabolite, M2, in various biological matrices. This ultimately contributes to a better understanding of the drug's behavior in the body and aids in the development of safer and more effective treatment strategies for multidrug-resistant tuberculosis.

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Methodological & Application





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